(2-Cyclopropoxypyridin-3-yl)boronic acid

Description

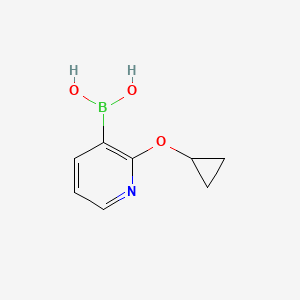

(2-Cyclopropoxypyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a cyclopropoxy group at the 2-position and a boronic acid moiety at the 3-position. This compound belongs to the arylboronic acid family, which is widely studied for applications in organic synthesis, medicinal chemistry, and materials science. The cyclopropoxy group introduces steric and electronic effects that may modulate its reactivity, binding affinity, and stability compared to simpler arylboronic acids like phenylboronic acid.

Properties

Molecular Formula |

C8H10BNO3 |

|---|---|

Molecular Weight |

178.98 g/mol |

IUPAC Name |

(2-cyclopropyloxypyridin-3-yl)boronic acid |

InChI |

InChI=1S/C8H10BNO3/c11-9(12)7-2-1-5-10-8(7)13-6-3-4-6/h1-2,5-6,11-12H,3-4H2 |

InChI Key |

VGJTVFURDQKBEH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(N=CC=C1)OC2CC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropoxypyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like potassium carbonate, and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production . The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include boronic esters, boronates, and various substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

(2-Cyclopropoxypyridin-3-yl)boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Cyclopropoxypyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The cyclopropoxy substituent in (2-cyclopropoxypyridin-3-yl)boronic acid distinguishes it from other pyridinylboronic acids. For example:

- (2-Chloropyridin-3-yl)boronic acid (similarity score: 0.87) has a chlorine atom instead of the cyclopropoxy group, which increases electronegativity and may alter Lewis acidity .

- (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid (CAS 1131735-94-8) features a carbamoyl group, enhancing hydrogen-bonding capacity and steric bulk compared to the cyclopropoxy variant .

Key Insight : The cyclopropoxy group likely reduces steric hindrance compared to bulkier substituents (e.g., diisopropylcarbamoyl) while maintaining moderate electron-withdrawing effects, influencing pKa and binding kinetics .

Acidity (pKa) and Reactivity

Boronic acid pKa values are critical for their performance in physiological or synthetic environments. For instance:

- Phenylboronic acid has a pKa of ~8.6–9.2, limiting its utility at physiological pH (7.4) due to reduced reactivity .

- 3-AcPBA (3-acetamidophenylboronic acid) and 4-MCPBA (4-methylcarboxyphenylboronic acid) exhibit higher pKa values (~9–10), further reducing their glucose-binding efficiency in biological systems .

- Fluoro-substituted boronic acids (e.g., 2,6-diarylphenylboronic acids) show pKa modulation via through-space electronic effects rather than through-bond interactions, a principle that may extend to cyclopropoxy analogs .

Hypothesis for this compound : The pyridine nitrogen and cyclopropoxy group could lower the pKa relative to phenylboronic acid, enhancing its reactivity at physiological pH. Experimental validation is required .

Binding Affinity and Selectivity

Boronic acids form reversible esters with diols (e.g., sugars) or coordinate to biomolecules. Key comparisons:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar IC50 values in antiproliferative assays, attributed to their planar aromatic systems enhancing target engagement .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase at 1 µM, outperforming trichostatin A, likely due to optimized substituent positioning .

Inference : The pyridine ring in this compound may facilitate π-π stacking with biological targets, while the cyclopropoxy group could fine-tune binding specificity. However, solubility challenges (as seen with pyren-1-yl boronic acid) may arise due to hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.